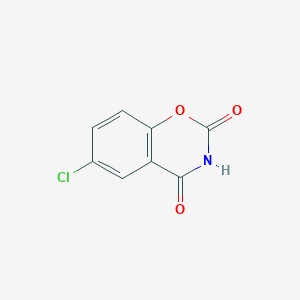

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione

Cat. No. B1583256

M. Wt: 197.57 g/mol

InChI Key: QYCPYRXDUHFORA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07262325B2

Procedure details

222 L of dry dimethylacetamide is charged to a dry 200 gallon glass-lined reactor. The reactor agitator is set to 100–125 rpm. Cooling is applied to the condenser and valve reactor overheads are set for distillation. 41.6 kg of dry anhydrous sodium carbonate is charged to the reactor and the reactor charging port is closed. Caution is used due to some off-gassing and a slight exothermic reaction. 77.5 kg of dry 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione is charged to the reactor. Quickly, 88 kg of dry ethyl-8-bromooctanoate is charged to the reactor. The reaction is evacuated to 22–24 inches of vacuum and the reactor temperature is raised to 65–75° C. The reactor temperature is maintained and the contents are watched for foaming. The reactor mixture is sampled and monitored for conversion by monitoring for the disappearance of the bromo ester in the reaction mixture by gas chromatography. The reaction is complete after 7 hours. The vacuum is broken and the reactor contents are cooled to 45–50° C. The contents are centrifuged and the filtrate sent into a second 200 gallon glass-lined reactor. 119 L of ethanol (200 proof denatured with 0.5% toluene) is charged to the first 200 gallon reactor, warmed to about 45° C. and the filter cake washed with warm ethanol and this wash is charged to the reaction mixture in the second 200 gallon reactor.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][C:9](=O)[NH:8][C:7](=[O:12])[C:6]=2[CH:13]=1.C([O:16][C:17](=[O:26])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]CBr)C>CC(N(C)C)=O>[Cl:1][C:2]1[CH:13]=[C:6]([C:7]([NH:8][CH2:9][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][C:17]([OH:26])=[O:16])=[O:12])[C:5]([OH:10])=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

77.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC2=C(C(NC(O2)=O)=O)C1

|

Step Two

|

Name

|

|

|

Quantity

|

88 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CCCCCCCBr)=O

|

Step Three

|

Name

|

|

|

Quantity

|

222 L

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)N(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooling

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are set for distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

41.6 kg of dry anhydrous sodium carbonate is charged to the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a slight exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction is evacuated to 22–24 inches of vacuum

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor temperature is raised to 65–75° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor temperature is maintained

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

The reactor mixture is sampled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor contents are cooled to 45–50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate sent into a second 200 gallon glass-lined reactor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

119 L of ethanol (200 proof denatured with 0.5% toluene) is charged to the first 200 gallon reactor

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake washed with warm ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

this wash is charged to the reaction mixture in the second 200 gallon reactor

|

Outcomes

Product

Details

Reaction Time |

7 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=CC=C(C(C(=O)NCCCCCCCC(=O)O)=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |